1-(2,5-Dibromo-3,6-difluorophenyl)ethanone
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Overview
Description
1-(2,5-Dibromo-3,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 3,6-difluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dibromo-3,6-difluorophenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(2,5-dibromo-3,6-difluorophenyl)ethanol.
Oxidation: Formation of 1-(2,5-dibromo-3,6-difluorophenyl)acetic acid.
Scientific Research Applications
1-(2,5-Dibromo-3,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Similar structure but lacks bromine atoms.
1-(4-Bromo-2,6-difluorophenyl)ethanone: Similar structure with different bromine substitution pattern.
3,5-Difluoroacetophenone: Lacks bromine atoms and has different fluorine substitution pattern.
Uniqueness
1-(2,5-Dibromo-3,6-difluorophenyl)ethanone is unique due to the specific positions of bromine and fluorine substitutions, which can significantly affect its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H4Br2F2O |
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Molecular Weight |
313.92 g/mol |
IUPAC Name |
1-(2,5-dibromo-3,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c1-3(13)6-7(10)5(11)2-4(9)8(6)12/h2H,1H3 |
InChI Key |
YZIBDUBTDLORNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)F)Br |
Origin of Product |
United States |
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